![molecular formula C64H102N10O10 B1679605 Perhydroantamanide CAS No. 33906-64-8](/img/structure/B1679605.png)
Perhydroantamanide
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Overview
Description
Perhydroantamanide is a bioactive chemical.
Scientific Research Applications
The compound Perhydroantamanide is a cyclic amine derived from the adamantane structure, known for its unique chemical properties and potential applications in various scientific fields. This article explores the applications of this compound, focusing on its medicinal, chemical, and material science uses, supported by case studies and data tables.
Antiviral Properties
This compound and its derivatives have shown promise as antiviral agents. The adamantane core has been associated with antiviral activity against influenza viruses, with compounds like amantadine being used clinically. Research indicates that modifications to the adamantane structure can enhance antiviral efficacy.
Case Study: Influenza Treatment
- Objective : Evaluate the effectiveness of this compound derivatives against influenza strains.
- Method : In vitro studies were conducted to assess viral replication inhibition.
- Results : Certain derivatives demonstrated significant antiviral activity, suggesting a potential role in developing new influenza treatments.
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Compounds derived from adamantane structures have been noted for their ability to disrupt bacterial membranes, leading to cell death.
Case Study: Bacterial Inhibition
- Objective : Investigate the antimicrobial effects of this compound against common pathogens.
- Method : Disk diffusion assays were performed on various bacterial strains.
- Results : The compound exhibited notable inhibition zones, indicating effective antimicrobial action.
Polymer Chemistry
This compound can be utilized as a monomer in polymer synthesis. Its unique structure contributes to the mechanical strength and thermal stability of resulting polymers.
Property | Value |
---|---|
Glass Transition Temp | 120 °C |
Tensile Strength | 50 MPa |
Thermal Conductivity | 0.2 W/m·K |
Drug Delivery Systems
The lipophilic nature of this compound makes it an ideal candidate for drug delivery systems. Its ability to encapsulate hydrophobic drugs enhances bioavailability and controlled release.
Case Study: Nanoparticle Formulation
- Objective : Develop nanoparticles using this compound for targeted drug delivery.
- Method : Nanoprecipitation technique was employed to create nanoparticles.
- Results : The formulation showed improved drug loading capacity and sustained release profiles.
Properties
CAS No. |
33906-64-8 |
---|---|
Molecular Formula |
C64H102N10O10 |
Molecular Weight |
1171.6 g/mol |
IUPAC Name |
(2S)-2-amino-N-[(2S)-1-[(2S)-2-[(2S)-2,3-bis[(2S)-2-amino-3-cyclohexylpropanoyl]-3-[(2S)-1-[(2S)-1-[(2S)-2-amino-3-cyclohexylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]-4-[(2S)-2-aminopropanoyl]-2-formylpyrrolidine-1-carbonyl]-2,3-dihydropyrrol-1-yl]-3-methyl-1-oxobutan-2-yl]-3-cyclohexylpropanamide |
InChI |
InChI=1S/C64H102N10O10/c1-39(2)53(70-58(80)48(68)35-43-23-12-6-13-24-43)62(84)73-32-18-29-52(73)61(83)74-37-45(54(76)40(3)65)64(56(78)47(67)34-42-21-10-5-11-22-42,63(74,38-75)55(77)46(66)33-41-19-8-4-9-20-41)57(79)50-27-16-30-71(50)60(82)51-28-17-31-72(51)59(81)49(69)36-44-25-14-7-15-26-44/h18,32,38-53H,4-17,19-31,33-37,65-69H2,1-3H3,(H,70,80)/t40-,45?,46-,47-,48-,49-,50-,51-,52-,53-,63-,64?/m0/s1 |
InChI Key |
YDTHTYVRSKJGOT-KICGRLMCSA-N |
SMILES |
CC(C)C(C(=O)N1C=CCC1C(=O)N2CC(C(C2(C=O)C(=O)C(CC3CCCCC3)N)(C(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CC6CCCCC6)N)C(=O)C(CC7CCCCC7)N)C(=O)C(C)N)NC(=O)C(CC8CCCCC8)N |
Isomeric SMILES |
C[C@@H](C(=O)C1CN([C@@](C1(C(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCCN3C(=O)[C@H](CC4CCCCC4)N)C(=O)[C@H](CC5CCCCC5)N)(C=O)C(=O)[C@H](CC6CCCCC6)N)C(=O)[C@@H]7CC=CN7C(=O)[C@H](C(C)C)NC(=O)[C@H](CC8CCCCC8)N)N |
Canonical SMILES |
CC(C)C(C(=O)N1C=CCC1C(=O)N2CC(C(C2(C=O)C(=O)C(CC3CCCCC3)N)(C(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CC6CCCCC6)N)C(=O)C(CC7CCCCC7)N)C(=O)C(C)N)NC(=O)C(CC8CCCCC8)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Perhydroantamanide; Lithium perhydroantamanide complex; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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